Galicaftor belongs to a class of drugs known as CFTR correctors. These compounds are designed to assist in the proper folding and trafficking of the CFTR protein to the cell surface, thereby restoring its function. Galicaftor has been studied alongside other correctors like lumacaftor and tezacaftor, which have shown varying degrees of efficacy in enhancing CFTR function in patients with specific mutations .
The synthesis of galicaftor involves a series of chemical reactions that can be categorized into distinct steps. While specific proprietary methods may not be publicly disclosed, general approaches include:
Recent studies highlight the importance of optimizing reaction conditions to improve yield and purity, which are critical for pharmaceutical applications .
Galicaftor’s molecular structure features a complex arrangement that includes multiple rings and functional groups essential for its activity as a CFTR corrector. The molecular formula is typically represented as C₁₇H₁₈N₄O₃S, with a molecular weight of approximately 354.41 g/mol.
Crystallographic data and computational modeling have provided insights into its three-dimensional conformation, which is crucial for understanding its interaction with CFTR .
Galicaftor undergoes several key chemical reactions during its synthesis and biological activity:
Studies have demonstrated that galicaftor exhibits favorable binding kinetics with the CFTR protein, which is essential for its therapeutic efficacy .
The mechanism of action of galicaftor involves several critical steps:
Clinical trials have shown that patients treated with galicaftor exhibit significant improvements in lung function and quality of life metrics .
Galicaftor possesses several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring bioavailability during clinical use .
Galicaftor is primarily used in clinical settings for treating cystic fibrosis patients with specific genetic mutations. Its applications extend beyond direct patient treatment:
Ongoing research continues to explore additional therapeutic combinations involving galicaftor to enhance treatment outcomes for cystic fibrosis patients .
Galicaftor (ABBV-2222/GLPG-2222; CAS 1918143-53-9) is a small molecule with the molecular formula C₂₈H₂₁F₄NO₇ and a molecular weight of 559.46 g/mol. Its IUPAC name is 4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid, confirming two chiral centers with (2R,4R) absolute stereochemistry [8]. The structure integrates a cyclopropane-functionalized benzodioxole scaffold linked to a chroman ring bearing a benzoic acid moiety. This configuration contributes to its physicochemical profile: moderate lipophilicity (predicted logP ~3.5) and low aqueous solubility (<1 mg/mL in water). However, it exhibits high solubility in organic solvents like DMSO (100 mg/mL) and ethanol (100 mg/mL) [5] [7]. The presence of four fluorine atoms enhances membrane permeability and metabolic stability, while the carboxylic acid group enables salt formation for formulation optimization [9].
Computational studies reveal Galicaftor’s conformational flexibility, particularly in the chroman and dioxolane rings. Density functional theory (DFT) and RI-MP2/def2-TZVP methods indicate that the O4-exo and C3-exo puckered conformations dominate the furanose-like rings, stabilized by intramolecular hydrogen bonding between the amide carbonyl and chroman oxygen [2]. Molecular docking simulations show that Galicaftor binds to the NBD1-MSD1/2 interface of CFTR, with key interactions:
Bond Type | X-ray Length (Å, PDB 4XAD) | RI-MP2/def2-TZVP (Å) |
---|---|---|
C-C (dioxolane) | 1.522 | 1.508 |
C-O (chroman) | 1.428 | 1.402 |
C-F (benzodioxole) | 1.352 | 1.338 |
Galicaftor acts as a Class II CFTR corrector, specifically targeting F508del-CFTR misprocessing. It binds allosterically to the MSD1 domain (KD ≈ 15 nM), stabilizing nucleotide-binding domain 1 (NBD1) folding and promoting NBD1-MSD1/2 interface assembly. This facilitates CFTR exit from the endoplasmic reticulum and enhances apical membrane localization [5] [7]. Electrophysiology studies demonstrate that Galicaftor restores 45–50% of wild-type chloride efflux in F508del/F508del human bronchial epithelial cells (EC₅₀ < 10 nM) by increasing channel open probability and ATPase activity [1] [5]. The compound exhibits positive cooperativity with Type I correctors (e.g., Navocaftor) and potentiators (e.g., ABBV-119), amplifying F508del-CFTR function by 2.7-fold in triple-combination regimens [3].
Galicaftor’s efficacy is mutation-dependent. It achieves maximal correction (∼50%) in F508del homozygous cells but shows reduced activity (∼25%) in F508del/G551D heterozygous variants due to G551D’s gating defect [3] [5]. Minimal effects are observed in wild-type CFTR, indicating selectivity for misfolded mutants. In vitro maturation assays confirm Galicaftor increases Band C (mature CFTR) expression by 4.5-fold in F508del models versus 1.2-fold in wild-type [5].Table 2: Functional Correction of CFTR Variants by Galicaftor [1] [5]
CFTR Genotype | EC₅₀ (nM) | Max. Chloride Efflux (% WT) |
---|---|---|
F508del/F508del | <10 | 45–50% |
F508del/G551D | 38 | 25–28% |
Wild-type | >1000 | 105% |
Structural analogues suggest Galicaftor’s oral bioavailability (74% in rats) arises from:
Galicaftor undergoes hepatic CYP3A4-mediated oxidation (∼60%) and UGT1A1 glucuronidation (∼30%), based on in silico metabolite identification. Primary biotransformations include:
Parameter | IV (1 mg/kg) | PO (1 mg/kg) |
---|---|---|
T₁/₂ (h) | 2.7 | 4.1 |
Cₘₐₓ (ng/mL) | - | 320 |
AUC₀–∞ (h·ng/mL) | 980 | 725 |
Bioavailability (%) | - | 74 |
Table 4: Nomenclature of Galicaftor
Designation Type | Name |
---|---|
USAN/INN | Galicaftor |
Synonyms | ABBV-2222, GLPG-2222, SION-2222 |
CAS Registry | 1918143-53-9 |
Molecular Formula | C₂₈H₂₁F₄NO₇ |
IUPAC Name | 4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7